molecular formula C11H10N2O3 B1392002 Ethyl 5-(5-pyrimidyl)-2-furoate CAS No. 1187163-42-3

Ethyl 5-(5-pyrimidyl)-2-furoate

Cat. No.: B1392002
CAS No.: 1187163-42-3
M. Wt: 218.21 g/mol
InChI Key: RMBIEMXDXADZAU-UHFFFAOYSA-N
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Description

Ethyl 5-(5-pyrimidyl)-2-furoate is an organic compound that features a pyrimidine ring fused to a furan ring with an ethyl ester functional group

Mechanism of Action

Target of Action

Ethyl 5-(5-pyrimidyl)-2-furoate is a complex molecule that may interact with various targets in the body. It’s worth noting that pyrimidine derivatives, which are part of the compound’s structure, are known to play crucial roles in biological systems . For instance, they are involved in the synthesis of nucleic acids and certain coenzymes .

Mode of Action

It’s plausible that the compound interacts with its targets through the pyrimidine moiety, which is a common structural component in many bioactive molecules The compound might bind to its targets, leading to changes in their function or activity

Biochemical Pathways

For instance, thiamine, a vitamin essential for basic metabolism, is composed of a pyrimidine ring linked to a thiazolium ring . Therefore, the compound might potentially interfere with thiamine-dependent processes.

Result of Action

It’s known that pyrimidine derivatives can exhibit various biological activities, including anticancer, antiviral, and anti-inflammatory effects . The specific effects of this compound would depend on its precise mode of action and the cellular context.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues. For instance, the compound’s action could potentially be influenced by the presence of chiral crystals .

Biochemical Analysis

Biochemical Properties

Ethyl 5-(5-pyrimidyl)-2-furoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as diisopropylzinc and pyrimidine-5-carbaldehyde, where it acts as an efficient asymmetric autocatalyst . This interaction is crucial for the enantioselective addition reactions, leading to the production of enantiomerically pure products. The compound’s ability to enhance enantiomeric excess makes it valuable in the synthesis of chiral molecules.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can act as an asymmetric autocatalyst, significantly amplifying enantiomeric excess in reactions . This amplification can affect cellular functions by altering the balance of chiral molecules within cells, potentially impacting processes such as protein synthesis and metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its role as an asymmetric autocatalyst. It interacts with diisopropylzinc and pyrimidine-5-carbaldehyde, facilitating the enantioselective addition reaction . This interaction leads to the production of enantiomerically pure products, which can further participate in biochemical reactions. The compound’s ability to enhance enantiomeric excess is attributed to its specific binding interactions with these biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its catalytic activity over multiple reaction cycles, leading to significant amplification of enantiomeric excess

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. Its role as an asymmetric autocatalyst suggests that it may influence metabolic flux and metabolite levels by altering the balance of chiral molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(5-pyrimidyl)-2-furoate typically involves the reaction of pyrimidine-5-carbaldehyde with ethyl furoate under specific conditions. One common method includes the use of diisopropylzinc as a reagent in the presence of an achiral amine such as N,N’-dimethylpiperazine. The reaction is carried out in a solvent like toluene, and the product is obtained through a series of purification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-pyrimidyl)-2-furoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidyl-furoic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products Formed

    Oxidation: Pyrimidyl-furoic acids.

    Reduction: Pyrimidyl-furan alcohols.

    Substitution: Various substituted pyrimidyl-furoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(5-pyrimidyl)-2-furoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Ethyl 5-(5-pyrimidyl)-2-furoate can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific applications and reactivity

Biological Activity

Ethyl 5-(5-pyrimidyl)-2-furoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and research findings.

Overview of this compound

This compound is classified as a pyrimidine derivative, which are known for their diverse biological activities. The structure of this compound includes a furoate moiety linked to a pyrimidine ring, which is essential in mediating its biological effects. Pyrimidine derivatives are often associated with anticancer, antiviral, and anti-inflammatory properties.

Target Interactions

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The pyrimidine moiety plays a significant role in these interactions, potentially influencing key biochemical pathways involved in cellular functions.

Biochemical Pathways

Research indicates that this compound may affect several biochemical pathways, including:

  • Cell Signaling : It can modulate signaling pathways that are critical for cell growth and differentiation.
  • Gene Expression : this compound may influence gene expression patterns related to inflammation and cancer progression.
  • Metabolic Processes : The compound has been shown to interact with enzymes such as diisopropylzinc, facilitating asymmetric autocatalysis in certain biochemical reactions.

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Activity : Studies have demonstrated its potential to inhibit cancer cell proliferation. The exact mechanism involves the modulation of apoptotic pathways and interference with cell cycle progression.
  • Antiviral Effects : Preliminary research suggests that this compound may possess antiviral properties, although further studies are needed to elucidate its efficacy against specific viruses.
  • Anti-inflammatory Properties : this compound has shown promise in reducing inflammation markers in vitro and in vivo, indicating potential therapeutic applications in inflammatory diseases.

In Vitro Studies

Several studies have investigated the effects of this compound on various cell lines:

  • A study demonstrated that treatment with this compound led to a significant reduction in cell viability in human cancer cell lines, suggesting its potential as an anticancer agent.
  • In another experiment, the compound was shown to inhibit the production of pro-inflammatory cytokines in macrophage cultures, supporting its anti-inflammatory claims.

In Vivo Evaluations

In vivo studies have also been conducted to assess the therapeutic potential of this compound:

  • Animal models treated with the compound exhibited reduced tumor growth compared to control groups, highlighting its anticancer efficacy.
  • Additionally, models of acute inflammation showed decreased edema and inflammatory markers following administration of the compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other similar compounds:

Compound NameStructure CharacteristicsNotable Properties
Ethyl 5-(4-Methyl-3-pyridyl)-2-furoateMethyl group on pyridine ringEnhanced reactivity and potential bioactivity
Ethyl 5-Nitro-2-furoateNitro group instead of pyridineIncreased oxidative stress response
Methyl 5-(2-pyridyl)-2-furoateMethyl group instead of ethylDifferent solubility and bioavailability

This table illustrates how variations in substituents can affect biological activity and chemical behavior.

Properties

IUPAC Name

ethyl 5-pyrimidin-5-ylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-15-11(14)10-4-3-9(16-10)8-5-12-7-13-6-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBIEMXDXADZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.